5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a cyclohexyl group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a cyclohexylamine under acidic or basic conditions to form the desired product. The reaction may require heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound can bind to active sites of enzymes, blocking their activity and thereby modulating biological processes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the cyclohexyl group, making it less hydrophobic.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of a cyclohexyl group, altering its reactivity and biological activity
Uniqueness
5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the cyclohexyl group, which can enhance its hydrophobicity and potentially improve its interaction with biological membranes and targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H16N2/c1-2-4-10(5-3-1)12-8-11-6-7-14-13(11)15-9-12/h6-10H,1-5H2,(H,14,15) |
InChI Key |
HONUJBJQJPDOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
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